4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one” are not specifically mentioned in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved data .Scientific Research Applications
Chemical Synthesis and Structural Characterization
- 4-Ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one and related compounds have been utilized in chemical syntheses, often leading to novel structures with potential applications in various fields. For example, compounds like L1 and L2 have been synthesized for interaction studies with nickel centers, providing insights into electrochemical interactions and crystal structures (Bermejo et al., 2000).
Applications in Material Science
- This chemical has been explored for its potential in material science, particularly in the development of membranes and catalysts. In one study, poly(arylene ether sulfone) containing bulky imidazole groups were synthesized, using a similar chemical structure for enhancing the stability of membranes in alkaline anion exchange membranes (AEMs) (Yang et al., 2014).
Biological and Pharmacological Screening
- Compounds with structures related to this compound have been synthesized and screened for various biological and pharmacological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant properties (Patel et al., 2009).
Catalysis
- The compound has found application in catalysis, aiding in the synthesis of various organic compounds. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as a catalyst in the synthesis of polyhydroquinoline derivatives, demonstrating the versatility of imidazolone-based compounds in catalytic processes (Khaligh, 2014).
Exploration in Ionic Liquids and Solvents
- Research has been conducted on the synthesis of new ionic liquids and solvents using similar imidazole-based structures. These studies focus on the development of hydrophobic, highly conductive ambient-temperature molten salts, which are critical in various industrial applications (Bonhôte et al., 1996).
Drug Metabolism Studies
- While avoiding specifics about drug use and dosage, it's worth noting that derivatives of this compound have been investigated in the context of drug metabolism. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using microbial systems showcases the compound's role in understanding drug metabolism (Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-ethyl-5-[1-(4-methylphenyl)sulfonylethyl]-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-4-12-13(16-14(17)15-12)10(3)20(18,19)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQONFQXCFYXGGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(C)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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